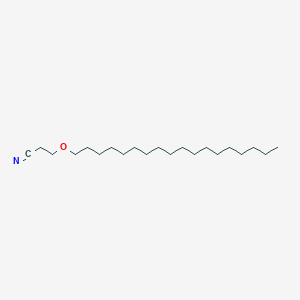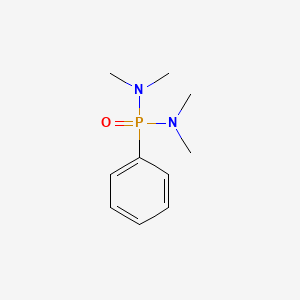
Benzyltriphenyllead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyltriphenyllead is an organolead compound with the chemical formula C25H22Pb It is a unique compound due to the presence of a lead atom bonded to a benzyl group and three phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyltriphenyllead can be synthesized through the reaction of triphenyllead chloride with benzylmagnesium chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Benzyltriphenyllead undergoes various chemical reactions, including:
Oxidation: The lead atom in this compound can be oxidized, leading to the formation of lead oxides.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form lead metal and other by-products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Oxidation: Lead oxides and benzyl alcohol.
Substitution: Various substituted this compound derivatives.
Reduction: Lead metal and benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyltriphenyllead has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.
Biology: Studies have explored its potential effects on biological systems, although its toxicity limits its use.
Medicine: Research is ongoing to understand its potential therapeutic applications, though it is not widely used due to safety concerns.
Industry: It has applications in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which benzyltriphenyllead exerts its effects involves the interaction of the lead atom with various molecular targets. The lead atom can form bonds with other atoms or molecules, leading to changes in their chemical structure and reactivity. This interaction can affect various biochemical pathways, although the exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Dibenzyldiphenyllead: Another organolead compound with two benzyl groups and two phenyl groups.
Triphenyllead chloride: A precursor in the synthesis of benzyltriphenyllead.
Tetraphenyllead: A compound with four phenyl groups bonded to lead.
Comparison: this compound is unique due to the presence of a single benzyl group, which imparts different chemical properties compared to compounds with multiple benzyl groups or only phenyl groups. This uniqueness makes it valuable in specific chemical reactions and applications where other organolead compounds may not be suitable.
Propiedades
Número CAS |
2654-42-4 |
|---|---|
Fórmula molecular |
C25H22Pb |
Peso molecular |
529 g/mol |
Nombre IUPAC |
benzyl(triphenyl)plumbane |
InChI |
InChI=1S/C7H7.3C6H5.Pb/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-6H,1H2;3*1-5H; |
Clave InChI |
PDGMFZNRFDLFEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968547.png)

![N-[3-(benzenesulfonyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11968567.png)

![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968573.png)



![N-[(Z)-1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-isopropylphenyl)ethenyl]benzamide](/img/structure/B11968597.png)


![3-cyclohexyl-4-[(2,6-dichlorobenzylidene)amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968614.png)
![3-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11968618.png)

